molecular formula C12H14N2O2 B13220806 {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine

{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine

Cat. No.: B13220806
M. Wt: 218.25 g/mol
InChI Key: MVACDWSLSFIGER-UHFFFAOYSA-N
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Description

{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine is an organic compound that features a methoxyphenyl group attached to an oxazole ring, which is further linked to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine typically involves a multi-step process. One common method starts with the nitration of 4-methoxyphenyl, followed by the conversion of the nitro group to an amine. This is then followed by the formation of the oxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to improve yield and efficiency. Methods such as the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions, can be employed . This reaction involves the coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amines, and phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The oxazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine is unique due to its specific structural features, such as the combination of an oxazole ring with a methoxyphenyl group and a methylamine moiety.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-methylmethanamine

InChI

InChI=1S/C12H14N2O2/c1-13-8-11-7-12(14-16-11)9-3-5-10(15-2)6-4-9/h3-7,13H,8H2,1-2H3

InChI Key

MVACDWSLSFIGER-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=NO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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